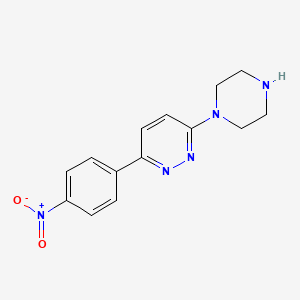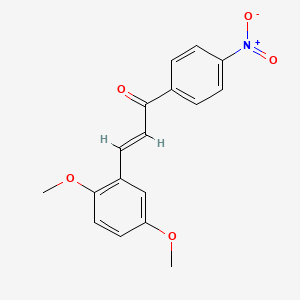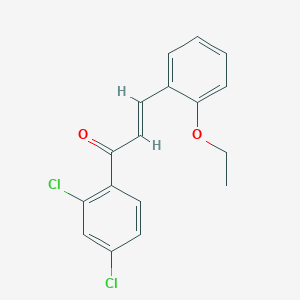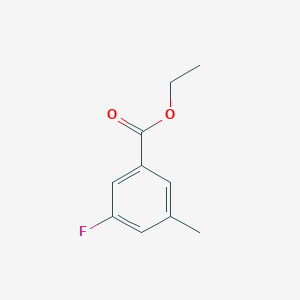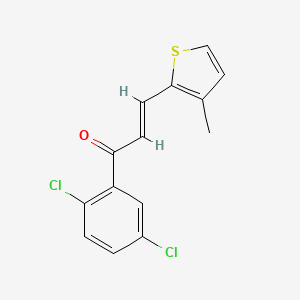
(2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one (DCPDM) is a novel organosulfur compound that has recently been studied for its potential applications in scientific research and drug development. DCPDM is an organosulfur compound, which is a type of compound that contains both sulfur and carbon atoms. It is a colorless, odorless, and tasteless compound. DCPDM has been studied for its potential applications in the fields of medicinal chemistry, drug synthesis, and biochemistry.
作用机制
The mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one is not yet fully understood. However, it is believed that this compound may act as an enzyme inhibitor or as an enzyme activator. It is also believed that this compound may act as a ligand for certain proteins or receptors in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that this compound may have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, this compound may also have the ability to modulate the activity of certain enzymes, proteins, and receptors in the body.
实验室实验的优点和局限性
The advantages of using (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one in lab experiments include its relatively low cost and its availability in large quantities. The main limitation of using this compound in lab experiments is that its mechanism of action is not yet fully understood.
未来方向
Future research should focus on further elucidating the mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one and its biochemical and physiological effects. In addition, further research should be conducted to explore the potential applications of this compound in medicinal chemistry, drug synthesis, and biochemistry. Finally, further research should be conducted to explore the potential synergistic effects of this compound with other compounds.
合成方法
(2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one can be synthesized in a two-step process. The first step involves the reaction of 2,5-dichlorophenol and 2,5-dimethoxyphenol in the presence of a base, such as sodium hydroxide. This reaction produces the desired product, this compound, as well as by-products such as sodium chloride and sodium sulfate. The second step involves the removal of the by-products using a filtration process.
科学研究应用
(2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one has been studied for its potential applications in the fields of medicinal chemistry, drug synthesis, and biochemistry. In medicinal chemistry, this compound has been used as a model compound for the synthesis of new drugs. In drug synthesis, this compound has been used as a starting material for the synthesis of new drugs. In biochemistry, this compound has been used as a reagent for the synthesis of biologically active compounds.
属性
IUPAC Name |
(E)-1-(2,5-dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O3/c1-21-13-5-8-17(22-2)11(9-13)3-7-16(20)14-10-12(18)4-6-15(14)19/h3-10H,1-2H3/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIGEIHRLNUULB-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

